

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Fruquintinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fruquintinib is a selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] While primarily developed as an anti-angiogenic agent, emerging evidence highlights its significant immunomodulatory role within the tumor microenvironment (TME).[3][4] Fruquintinib's inhibition of VEGFR signaling not only disrupts tumor neovascularization but also alleviates VEGF-mediated immunosuppression.[5][6][7] This leads to a more favorable anti-tumor immune landscape, characterized by increased infiltration and activation of effector T cells and a reduction in immunosuppressive cell populations.[4][8] [9][10][11] Flow cytometry is an indispensable tool for dissecting these complex cellular changes, enabling precise quantification and phenotyping of immune cell subsets in response to fruquintinib therapy.[12][13] These application notes provide a detailed overview and protocols for utilizing flow cytometry to analyze the immunological effects of fruquintinib.

### Mechanism of Action: Fruquintinib's Impact on the Immune Landscape

**Fruquintinib**'s primary targets, the VEGFRs, are expressed not only on endothelial cells but also on various immune cells, including T cells, myeloid-derived suppressor cells (MDSCs),



and tumor-associated macrophages (TAMs).[6][7][14] By blocking VEGF signaling, **fruquintinib** can directly and indirectly modulate the function of these cells.

Key Immunomodulatory Effects:

- Enhanced T Cell Infiltration and Function: **Fruquintinib** treatment has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.[8][9][10][11] Furthermore, it promotes the activation of these T cells, as evidenced by increased expression of effector cytokines like TNFα and IFNy.[8][9][10][11]
- Reduction of Immunosuppressive Cells: The therapy leads to a decrease in the frequency of MDSCs (CD11b+Gr1+) and macrophages within the TME, peripheral blood, and spleen.[8]
   [10] This alleviates the suppression of T cell activity orchestrated by these cell types.
- Tumor Vasculature Normalization: By inhibiting VEGFRs, **fruquintinib** can normalize the tumor vasculature, which is often chaotic and leaky. This "normalization" can improve immune cell trafficking and infiltration into the tumor core.

These effects collectively shift the balance of the TME from an immunosuppressive to an immune-permissive state, providing a strong rationale for combining **fruquintinib** with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][8][9][10][11]

### Data Presentation: Quantitative Analysis of Immune Cell Populations

The following tables summarize the quantitative changes in immune cell populations observed in preclinical colorectal cancer models following treatment with **fruquintinib**, both as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Effect of **Fruquintinib** on Immune Cells in Spleen and Peripheral Blood of MC38 Tumor-Bearing Mice[8]



| Cell Type              | Tissue  | Treatment Group | Percentage of<br>Parent Population |
|------------------------|---------|-----------------|------------------------------------|
| MDSCs<br>(CD11b+Gr1+)  | Spleen  | Control         | ~15%                               |
| Fruquintinib (10mg/kg) | ~5%     |                 |                                    |
| Peripheral Blood       | Control | ~12%            |                                    |
| Fruquintinib (10mg/kg) | ~4%     |                 | _                                  |
| CD8+ T Cells           | Spleen  | Control         | ~10%                               |
| Fruquintinib (10mg/kg) | ~18%    |                 |                                    |
| Peripheral Blood       | Control | ~8%             |                                    |
| Fruquintinib (10mg/kg) | ~15%    |                 | _                                  |
| CD4+ T Cells           | Spleen  | Control         | ~20%                               |
| Fruquintinib (10mg/kg) | ~28%    |                 |                                    |
| Peripheral Blood       | Control | ~18%            |                                    |
| Fruquintinib (10mg/kg) | ~25%    |                 | -                                  |

Table 2: Effect of **Fruquintinib** and Anti-PD-1 Combination on Tumor-Infiltrating Lymphocytes in CT26 Tumors (as a fraction of CD45+ cells)[8][9]



| Cell Type                | Treatment Group | Percentage of CD45+ Cells |
|--------------------------|-----------------|---------------------------|
| CD8+ T Cells             | Control         | ~5%                       |
| Anti-PD-1                | ~8%             |                           |
| Fruquintinib (2.5mg/kg)  | ~10%            | _                         |
| Fruquintinib + Anti-PD-1 | ~15%            | _                         |
| CD8+TNFα+ T Cells        | Control         | ~1%                       |
| Anti-PD-1                | ~2%             |                           |
| Fruquintinib (2.5mg/kg)  | ~3%             | _                         |
| Fruquintinib + Anti-PD-1 | ~6%             | _                         |
| CD8+IFNy+ T Cells        | Control         | ~0.5%                     |
| Anti-PD-1                | ~1.5%           |                           |
| Fruquintinib (2.5mg/kg)  | ~2%             | _                         |
| Fruquintinib + Anti-PD-1 | ~4%             | _                         |

### **Experimental Protocols**Protocol 1: Preparation of Single-Cell Suspensions

This protocol outlines the preparation of single-cell suspensions from various tissues for flow cytometry analysis.[8][10]

#### A. From Tumor Tissue:

- Excise fresh tumor tissue and weigh it.
- Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
- Transfer the minced tissue into a digestion buffer containing Collagenase IV (1 mg/mL),
   Hyaluronidase (0.1 mg/mL), and DNase I (20 U/mL) in RPMI-1640 medium.
- Incubate at 37°C for 30-60 minutes with gentle agitation.



- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Perform red blood cell (RBC) lysis using an ACK lysis buffer if necessary.
- Wash again, resuspend in FACS buffer, and count the viable cells using a hemocytometer or an automated cell counter.

#### B. From Spleen:

- Aseptically remove the spleen and place it in a petri dish with RPMI-1640.
- Gently mash the spleen through a 70 μm cell strainer using the plunger of a syringe.
- Wash the strainer with RPMI-1640 to collect the splenocytes.
- Centrifuge the cell suspension, discard the supernatant, and perform RBC lysis with ACK buffer.
- Wash with FACS buffer, resuspend, and count the cells.
- C. From Peripheral Blood:
- Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
- · Perform RBC lysis using ACK buffer.
- Wash the remaining leukocytes with FACS buffer.
- Resuspend the cell pellet and perform a cell count.

### Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

This protocol provides a general framework for antibody staining of single-cell suspensions.

#### A. Surface Staining:



- Adjust the cell concentration to 1x10<sup>7</sup> cells/mL in FACS buffer.
- Aliquot 100 μL of the cell suspension (1x10<sup>6</sup> cells) into each well of a 96-well V-bottom plate or into FACS tubes.
- Add Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
- Without washing, add the pre-titrated antibody cocktail for surface markers (see suggested panels below).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 µL of FACS buffer.
- If performing only surface staining, resuspend the cells in 200 μL of FACS buffer for acquisition.
- B. Intracellular Staining (for cytokines like IFNy, TNF $\alpha$ ):
- After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
- Wash the cells with permeabilization buffer.
- Add the antibody cocktail for intracellular markers diluted in permeabilization buffer.
- Incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

For cytokine analysis, cells should be stimulated in vitro for 4-6 hours with a cell stimulation cocktail (e.g., containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) prior to staining.

Suggested Antibody Panels:



| Panel                       | Target             | Marker      | Suggested<br>Fluorochrome |
|-----------------------------|--------------------|-------------|---------------------------|
| T Cell Panel                | Pan-Leukocyte      | CD45        | BV510                     |
| T Cells                     | CD3                | APC         |                           |
| Helper T Cells              | CD4                | FITC        | _                         |
| Cytotoxic T Cells           | CD8                | PerCP-Cy5.5 | _                         |
| Intracellular Cytokine      | IFNy               | PE          | _                         |
| Intracellular Cytokine<br>2 | TNFα               | BV421       |                           |
| Myeloid Panel               | Pan-Leukocyte      | CD45        | BV510                     |
| Myeloid Cells               | CD11b              | PE-Cy7      |                           |
| MDSCs                       | Gr-1 (Ly-6G/Ly-6C) | APC         | _                         |
| Macrophages                 | F4/80              | PerCP-Cy5.5 | _                         |

## Visualizations Signaling Pathway and Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]
- 3. What diseases does Fruquintinib treat? [synapse.patsnap.com]
- 4. Evaluation of Fruquintinib in the Continuum of Care of Patients with Colorectal Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immune cells regulate VEGF signalling via release of VEGF and antagonistic soluble VEGF receptor-1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment [insight.jci.org]
- 8. Frontiers | Fruquintinib Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Fruquintinib Enhances the Antitumor Immune Responses of Anti-Programmed Death Receptor-1 in Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of fruquintinib on programmed death receptor-1 blockade antitumor immune responses in colorectal cancer. ASCO [asco.org]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. learn.cellsignal.com [learn.cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Fruquintinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607557#flow-cytometry-analysis-of-immune-cells-with-fruquintinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com